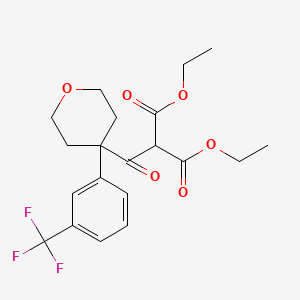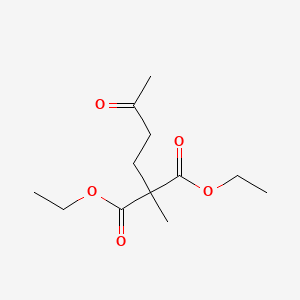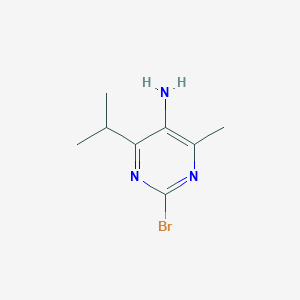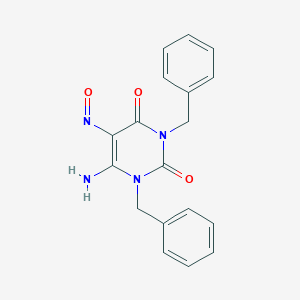
6-Amino-1,3-dibenzyl-5-nitroso-pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-amino-1,3-dibenzyl-5-nitrosopyrimidine-2,4(1H,3H)-dione: is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of an amino group, two benzyl groups, a nitroso group, and a pyrimidine ring with two keto groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1,3-dibenzyl-5-nitrosopyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, benzaldehyde, and ethyl acetoacetate under acidic conditions.
Introduction of Benzyl Groups: The benzyl groups can be introduced via benzylation reactions using benzyl chloride and a suitable base such as sodium hydride.
Nitrosation: The nitroso group can be introduced by treating the compound with nitrous acid or sodium nitrite in the presence of an acid.
Amination: The amino group can be introduced through nucleophilic substitution reactions using ammonia or an amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and nitroso groups, leading to the formation of nitro and nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group, resulting in the formation of diamino derivatives.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products
Oxidation Products: Nitro and nitroso derivatives.
Reduction Products: Diamino derivatives.
Substitution Products: Various substituted pyrimidine derivatives depending on the substituents introduced.
科学研究应用
6-amino-1,3-dibenzyl-5-nitrosopyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Used in the development of specialty chemicals, dyes, and materials with specific properties.
作用机制
The mechanism of action of 6-amino-1,3-dibenzyl-5-nitrosopyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids, affecting their function and activity.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response.
相似化合物的比较
Similar Compounds
6-amino-1,3-dibenzylpyrimidine-2,4(1H,3H)-dione: Lacks the nitroso group, which may result in different chemical reactivity and biological activity.
5-nitroso-1,3-dibenzylpyrimidine-2,4(1H,3H)-dione: Lacks the amino group, which may affect its interaction with biological targets.
6-amino-1,3-dibenzyl-5-nitropyrimidine-2,4(1H,3H)-dione: Contains a nitro group instead of a nitroso group, leading to different chemical properties.
Uniqueness
The presence of both amino and nitroso groups in 6-amino-1,3-dibenzyl-5-nitrosopyrimidine-2,4(1H,3H)-dione makes it unique, as it can participate in a wide range of chemical reactions and exhibit diverse biological activities. This dual functionality allows for versatile applications in various fields of research and industry.
属性
CAS 编号 |
112635-84-4 |
|---|---|
分子式 |
C18H16N4O3 |
分子量 |
336.3 g/mol |
IUPAC 名称 |
6-amino-1,3-dibenzyl-5-nitrosopyrimidine-2,4-dione |
InChI |
InChI=1S/C18H16N4O3/c19-16-15(20-25)17(23)22(12-14-9-5-2-6-10-14)18(24)21(16)11-13-7-3-1-4-8-13/h1-10H,11-12,19H2 |
InChI 键 |
CWTBGRYEGHIBTA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=O)N(C2=O)CC3=CC=CC=C3)N=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


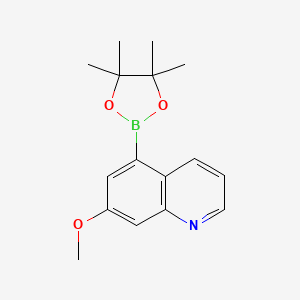
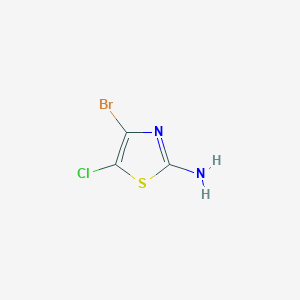
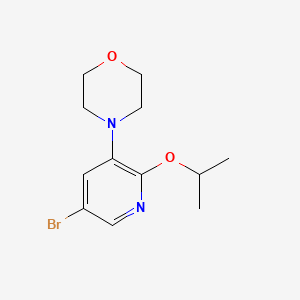
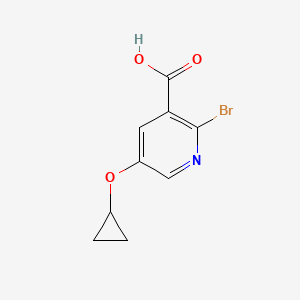
![2,2-Dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-ol](/img/structure/B13981662.png)
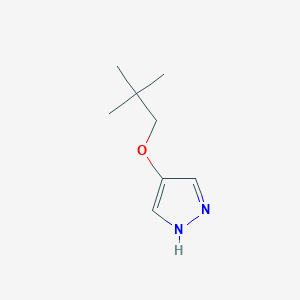
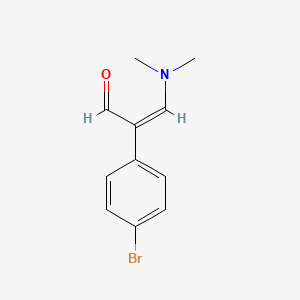
![2,8-Diazaspiro[4.5]dec-1-en-1-amine](/img/structure/B13981683.png)
![1-[4-(Methoxycarbonyl)phenyl]urea](/img/structure/B13981686.png)

![3-Chlorobenzofuro[2,3-b]pyridine](/img/structure/B13981706.png)
